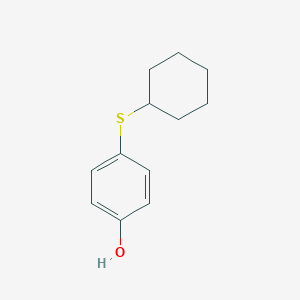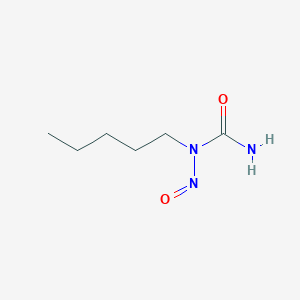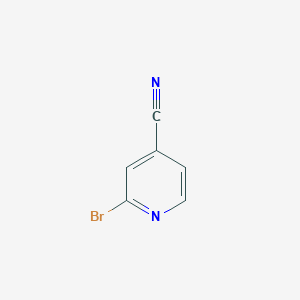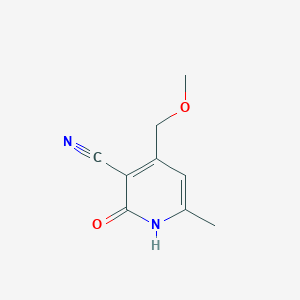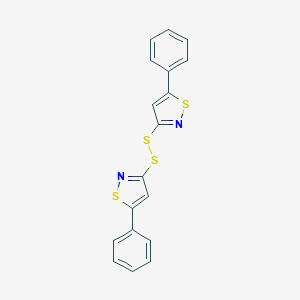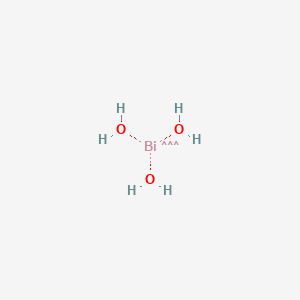
9-Methoxyellipticin
Übersicht
Beschreibung
9-Methoxyellipticine (9ME) is a natural compound derived from the alkaloid family of plants, which is known to possess anti-inflammatory, anti-tumor, and anti-cancer properties. 9ME has been studied extensively over the past few decades due to its potential therapeutic applications. Research has shown that 9ME has a wide range of biochemical and physiological effects, which can be harnessed for therapeutic purposes.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
9-Methoxyellipticin hat sich als signifikant antibakteriell erwiesen . Es wurde gegen vier multiresistente (MDR) Bakterien getestet: Klebsiella pneumoniae, Shiga-toxinproduzierendes Escherichia coli (STEC O157), Methicillin-resistenter Staphylococcus aureus (MRSA) und Bacillus cereus . Die Verbindung zeigte signifikante antibakterielle Aktivität gegen die beiden gramnegativen Isolate (K. pneumoniae und STEC O157) und geringere Aktivität gegen die grampositiven (MRSA und B. cereus) .
Synergistischer Einsatz mit Antibiotika
Der synergistische Einsatz von this compound mit Antibiotika hat sich als effektiv bei der Reduzierung multiresistenter Mikroorganismen erwiesen . Dies deutet darauf hin, dass this compound in Kombination mit anderen Antibiotika zur Bekämpfung von Antibiotikaresistenzen eingesetzt werden könnte .
In-vivo-Wirksamkeit
Mausmodelle für Lungenpneumonie und Niereninfektion wurden verwendet, um die Wirksamkeit der Verbindung in vivo zum ersten Mal zu untersuchen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/
Wirkmechanismus
- In vitro screening revealed significant antibacterial activity against multidrug-resistant (MDR) Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC O157) (Gram-negative bacteria), as well as Methicillin-resistant Staphylococcus aureus (MRSA) (Gram-positive bacteria) .
- In Vivo Efficacy :
Target of Action
Result of Action
Zukünftige Richtungen
The future directions for 9-Methoxyellipticine research include investigating more 9-methoxyellipticine-based antibiotics to determine the most effective combinations and concentrations . In addition, structural modifications could amend the pharmacodynamics, pharmacokinetics, and the structure–activity relationship .
Biochemische Analyse
Biochemical Properties
9-Methoxyellipticine has been shown to interact with DNA, where it intercalates into the DNA structure . This interaction can inhibit the function of certain enzymes and proteins, such as the wild-type c-Kit and c-Kit containing the D816V activating mutation .
Cellular Effects
9-Methoxyellipticine has been found to have significant antibacterial activity against multidrug-resistant Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC O157), which are Gram-negative bacteria . It also affects cell signaling pathways and gene expression, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 9-Methoxyellipticine exerts its effects by intercalating into DNA . This can lead to inhibition or activation of enzymes, changes in gene expression, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of 9-Methoxyellipticine have been observed over time in laboratory settings. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 9-Methoxyellipticine vary with different dosages in animal models
Metabolic Pathways
It is known that it interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with transporters or binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRMCDAOAQWNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26691-08-7 (lactate[1:1]), 32416-57-2 (lactate), 33698-51-0 (hydrochloride) | |
| Record name | 9-Methoxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50146028 | |
| Record name | 9-Methoxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10371-86-5 | |
| Record name | 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10371-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methoxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxyellipticine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methoxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHOXYELLIPTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0924292N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 9-Methoxyellipticine is known to intercalate into DNA [, , , , , , , , , ]. This intercalation disrupts DNA replication and transcription, ultimately leading to cell death. Additionally, 9-Methoxyellipticine has been shown to inhibit topoisomerase II [, ], an enzyme crucial for DNA replication and repair.
A:
ANone: While the provided research primarily focuses on the biological activity and synthesis of 9-Methoxyellipticine, some information on its interactions with membranes can be gleaned:
- Membrane Interactions: 9-Methoxyellipticine displays amphiphilic properties and can penetrate deeply into lipid layers, even reaching the first methylene groups of the acyl chains [, ]. This interaction is influenced by the presence of cholesterol, which hinders its penetration [, ].
- Interaction with Phospholipids: 9-Methoxyellipticine strongly interacts with negatively charged phospholipids, modifying their phase properties and forming drug/lipid associations [, ]. This suggests a potential role for membrane interactions in its mechanism of action.
ANone: The provided research focuses on 9-Methoxyellipticine as a potential anticancer agent and does not describe any catalytic properties or applications.
ANone: While specific details on computational studies are limited in the provided research, one paper mentions the use of electronic property calculations:
- Electronic Properties: Research on the biooxidation of 9-Methoxyellipticine involved examining the electronic properties of its oxidized forms to understand their electrophilicity and potential for biological activity [].
ANone: Several studies highlight the impact of structural modifications on the biological activity of 9-Methoxyellipticine:
- 9-Hydroxyellipticine (metabolite): 9-Hydroxyellipticine, a major metabolite of 9-Methoxyellipticine, exhibits higher potency [, , , ]. This suggests the importance of the 9-hydroxy group for activity.
- Quaternary ammonium salts: Introducing a quaternary ammonium ion at position 2 of the ellipticine scaffold enhances water solubility without compromising activity [, ].
- Amino-alkyl substituents: Adding amino-alkyl groups, particularly at position 1, improves water solubility and often enhances potency [, , ].
- Glycosylation: Attaching sugar moieties to the ellipticine core via glycosidic linkages has been explored to improve water solubility and pharmacokinetic properties [].
A:
- Water solubility: 9-Methoxyellipticine's poor water solubility has been a limitation for its clinical development [].
- Derivatization Strategies: Researchers have explored various derivatization strategies, such as introducing quaternary ammonium ions, amino-alkyl substituents, and glycosylation, to improve its water solubility [, , ].
ANone:
- Metabolism: 9-Methoxyellipticine undergoes O-demethylation to form 9-Hydroxyellipticine, primarily by liver microsomes [, , , ].
- Excretion: Both 9-Methoxyellipticine and its metabolite, 9-Hydroxyellipticine, are partly excreted in bile as glucuronides in rats [].
ANone:
- In vitro activity: 9-Methoxyellipticine exhibits cytotoxicity against various cancer cell lines, including L1210 leukemia and NIH-3T3 cells [].
- Animal Models: Studies have demonstrated its efficacy in vivo against P388 leukemia and colon 38 tumor models in mice [].
- Mechanism of Action: Its antitumor activity is attributed to DNA intercalation, topoisomerase II inhibition, and potential interactions with cell membranes [, , , , , , , , , , , , , , , ].
ANone: While the research provided doesn't directly address resistance mechanisms, its structural similarity to other DNA intercalators suggests that mechanisms commonly observed with these agents, such as increased drug efflux or alterations in topoisomerase II, could potentially contribute to resistance. Further research is needed to investigate specific resistance mechanisms.
ANone:
- Hemolysis: 9-Methoxyellipticine has been shown to cause hemolysis in vitro and in vivo. This effect was found to be concentration-dependent and related to the compound's surface activity, lipophilicity, and cellular uptake [].
- Factors influencing hemolysis: Studies showed that hemolysis induced by 9-Methoxyellipticine could be ameliorated by various factors, including citrate, EDTA, oxytetracycline, and ICRF-159, suggesting calcium ion involvement in the process [].
ANone: One study explored the use of low-density lipoproteins (LDLs) as carriers for 9-Methoxyellipticine:
- LDL-mediated drug delivery: Researchers successfully incorporated 9-Methoxyellipticine into LDLs via a microemulsion fusion technique []. This approach aimed to exploit the LDL receptor pathway for targeted delivery to cancer cells, which often overexpress LDL receptors.
ANone:
- High-Performance Liquid Chromatography (HPLC): HPLC was employed to identify and verify the presence of 9-Hydroxyellipticine, a major metabolite of 9-Methoxyellipticine, in microbial transformation studies [, ].
- Spectrophotometry: This technique was utilized to study the interactions of 9-Methoxyellipticine with model and natural membranes, revealing its ability to interact with negatively charged phospholipids and undergo protonation in their presence [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




